1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone
Description
This compound features a bicyclo[2.2.1]heptane scaffold with a sulfone (2,2-dioxido-2-thia) and an amine (5-aza) group, forming a rigid heterocyclic core. The o-tolyl (2-methylphenyl) substituent is linked via an ethanone moiety.
Properties
IUPAC Name |
1-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c1-10-4-2-3-5-11(10)6-14(16)15-8-13-7-12(15)9-19(13,17)18/h2-5,12-13H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQOQLAUWNRCLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CC3CC2CS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone is a complex bicyclic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound's interactions with various biological targets and its mechanisms of action are critical areas of research.
Chemical Structure and Properties
The compound features a bicyclic structure characterized by a thia and azabicyclo framework. Its molecular formula is , with a molecular weight of approximately 299.39 g/mol. The presence of the dioxido group contributes to its reactivity and potential biological activity.
Research indicates that the biological activity of this compound may be linked to its ability to interact with specific molecular targets within cells. The bicyclic structure allows for unique binding interactions, influencing various biochemical pathways. For instance, studies suggest that it may modulate enzyme activity related to metabolic processes or act as an inhibitor in certain signaling pathways.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound, demonstrating effectiveness against a range of bacterial strains. The compound showed significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting potential as a new antimicrobial agent .
Cytotoxicity
Cytotoxic assays have revealed that this compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies, as it minimizes damage to healthy tissues. The compound's mechanism appears to involve inducing apoptosis in cancer cells through the activation of intrinsic pathways.
Enzyme Inhibition
The compound has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways. For example, it may inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are implicated in inflammatory responses and cancer progression . This inhibition could contribute to its anti-inflammatory properties.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substituent Variations
Table 1: Structural and Physicochemical Comparisons
Key Differences and Implications
Sulfur vs. Sulfur-containing bicyclic systems are often associated with enhanced binding to enzymes like kinases or proteases due to sulfone’s electron-withdrawing effects .
The 3-iodophenyl analog () introduces a heavy atom, making it a candidate for radiolabeling in imaging studies . The indol-1-yl substituent () adds aromaticity and hydrogen-bonding capability, which could improve CNS permeability or serotonin receptor targeting .
The methanone group in simplifies the structure but reduces flexibility compared to ethanone-linked analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
